molecular formula C14H18N2OS2 B13722336 Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate

Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate

Cat. No.: B13722336
M. Wt: 294.4 g/mol
InChI Key: BZORIDONMODNPI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate typically involves the reaction of 2,3-dimethylphenol with 3-chloropropyl cyanocarbonimidodithioate under controlled conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce corresponding amines or alcohols .

Scientific Research Applications

Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in proteomics research to study protein interactions and functions.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction is mediated through the cyanocarbonimidodithioate group, which can form covalent bonds with nucleophilic residues in the target proteins .

Comparison with Similar Compounds

Similar Compounds

    Methyl [3-(2,3-dimethylphenoxy)propyl]-cyanocarbonimidodithioate: C14H18N2OS2

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct reactivity and binding properties. This makes it particularly useful in proteomics research and other scientific applications .

Properties

Molecular Formula

C14H18N2OS2

Molecular Weight

294.4 g/mol

IUPAC Name

[3-(2,3-dimethylphenoxy)propylsulfanyl-methylsulfanylmethylidene]cyanamide

InChI

InChI=1S/C14H18N2OS2/c1-11-6-4-7-13(12(11)2)17-8-5-9-19-14(18-3)16-10-15/h4,6-7H,5,8-9H2,1-3H3

InChI Key

BZORIDONMODNPI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)OCCCSC(=NC#N)SC)C

Origin of Product

United States

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